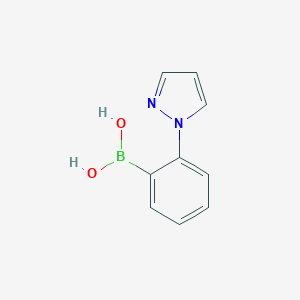

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVJVONZOSLZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391180 | |

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-18-2 | |

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid, bearing the CAS Number 628692-18-2 , is a heterocyclic organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional architecture, featuring a nucleophilic pyrazole ring and a versatile boronic acid moiety, establishes it as a pivotal building block for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, established and potential applications, and key synthetic considerations. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. Safety protocols, based on analogous compounds, are also detailed to ensure responsible handling and application.

Introduction: The Strategic Value of Pyrazole-Containing Boronic Acids

The integration of nitrogen-containing heterocycles into molecular design is a foundational strategy in medicinal chemistry. The pyrazole motif, in particular, is a well-established pharmacophore known to enhance pharmacokinetic properties and facilitate crucial interactions with biological targets.[1] When coupled with a boronic acid group, the synthetic utility of the pyrazole scaffold is immensely amplified. Boronic acids are exceptionally versatile intermediates, most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

This compound embodies this dual functionality, making it an invaluable reagent for:

-

Pharmaceutical Research and Development: As a key building block for synthesizing potential drug candidates.[1][3]

-

Materials Science: In the creation of novel organic semiconductors, optoelectronic materials, and polymers.[1]

-

Agrochemical Synthesis: For the development of new pesticides and herbicides.[4]

This guide will now delve into the specific technical details of this important compound.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Data |

| CAS Number | 628692-18-2 |

| Molecular Formula | C₉H₉BN₂O₂ |

| Molecular Weight | 188.00 g/mol |

| Appearance | Typically an off-white to beige solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. Refrigeration (2-8°C) is recommended. The compound is hygroscopic and sensitive to air.[5] |

Synthesis Strategies: A Mechanistic Perspective

General Synthetic Workflow via Organolithium Intermediates

This approach is one of the most reliable for introducing a boronic acid group onto an aromatic ring.

Caption: General Synthesis Workflow

Step-by-Step Protocol (Illustrative):

-

Preparation of the Aryl Halide: The synthesis begins with the N-arylation of pyrazole with 1,2-dibromobenzene or 1-bromo-2-iodobenzene under standard conditions (e.g., copper or palladium catalysis) to yield 1-(2-bromophenyl)-1H-pyrazole.

-

Lithium-Halogen Exchange: The 1-(2-bromophenyl)-1H-pyrazole is dissolved in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., Argon, Nitrogen).

-

A strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added dropwise. This initiates a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.

-

Electrophilic Trapping: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture. The nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom.[7]

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolyzes the resulting boronate ester to afford the final product, this compound.

-

Purification: The crude product is then purified, typically by extraction and recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][8]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Caption: Suzuki-Miyaura Catalytic Cycle

-

Oxidative Addition: An active Palladium(0) complex reacts with an aryl or vinyl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the (2-(1H-pyrazol-1-yl)phenyl) moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: A General Procedure

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and must be optimized for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl Halide (Ar-X) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the anhydrous solvent(s) via syringe.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

The pyrazole nitrogen in the boronic acid can sometimes interact with the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands and reaction conditions may be necessary to mitigate this effect.[8]

Safety and Handling

No dedicated Material Safety Data Sheet (MSDS) is available for this compound. Therefore, safety precautions must be based on data from structurally similar compounds, such as Phenylboronic Acid (CAS 98-80-6).[5][9][10][11]

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

| GHS Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.

Accidental Release Measures:

-

Use personal protective equipment. Avoid dust formation.[10]

-

Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[10]

Conclusion

This compound is a reagent of high strategic importance for synthetic and medicinal chemists. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a direct route to novel biaryl compounds containing the valuable pyrazole pharmacophore. While specific synthetic and spectroscopic data are limited, its utility can be confidently inferred from the extensive chemistry of related pyrazole boronic acids. As research in drug discovery and materials science continues to advance, the demand for sophisticated building blocks like this will undoubtedly grow, further cementing its role as a key tool in modern chemical synthesis.

References

- The Chemistry of Pyrazole Boronic Acids: Applic

- 2-(1H-Pyrazol-1-yl)pyrimidine-5-boronic acid - MySkinRecipes. (URL: )

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

-

Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

-

Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. (URL: [Link])

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (URL: [Link])

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (URL: [Link])

-

Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(1H-Pyrazol-1-yl)pyrimidine-5-boronic acid [myskinrecipes.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)boronic Acid: Structure, Synthesis, and Application

Abstract

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid stands as a pivotal molecular scaffold in modern synthetic and medicinal chemistry. This guide provides an in-depth analysis of its core molecular structure, elucidates prevalent synthetic strategies, and details its instrumental role as a building block, particularly in palladium-catalyzed cross-coupling reactions. We offer field-proven experimental protocols, detailed characterization data, and an exploration of its significance in the development of complex, biologically active molecules, tailored for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound, identified by CAS Number 628692-18-2, is a bifunctional organic compound that has garnered significant attention in pharmaceutical and materials science research.[1] Its structure uniquely combines two highly valuable chemical motifs: the pyrazole ring and the phenylboronic acid group.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] Simultaneously, the boronic acid moiety is a versatile functional group, renowned for its stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[4][5] This powerful combination makes this compound an indispensable reagent for constructing complex molecular architectures with significant therapeutic potential.[6]

Molecular Structure and Physicochemical Properties

The molecule's reactivity and utility are direct consequences of its distinct structural features. The planar, aromatic pyrazole ring is linked via a nitrogen atom (N1) to the ortho-position of a phenyl ring, which in turn bears a boronic acid [-B(OH)₂] group.

Caption: Generalized synthetic workflow for the target molecule.

Protocol 1: Representative Synthesis

Causality Note: This protocol is a generalized representation based on established methods for phenylboronic acid synthesis. [7][8]The use of low temperatures (-78 °C) for the lithium-halogen exchange is critical to prevent side reactions. Anhydrous conditions are paramount as organometallic intermediates and borate esters are highly moisture-sensitive.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(2-bromophenyl)-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Organometallic Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature. Stir the reaction at this temperature for 1 hour.

-

Borylation: To the resulting aryl lithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Quench and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (e.g., 1M solution) until the solution is acidic.

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Validation: The crude product can be purified by recrystallization or silica gel chromatography. The final product's identity and purity must be confirmed by NMR spectroscopy and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern drug discovery and materials science. [5][9] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Typical Suzuki-Miyaura Coupling

Causality Note: The choice of catalyst, ligand, base, and solvent is critical for reaction success and must be optimized for specific substrates. [9]The use of an inert atmosphere is essential to protect the Pd(0) catalyst from oxidation, which would render it inactive. Degassing the solvent removes dissolved oxygen, further safeguarding the catalyst.

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. The structure and purity of the final biaryl product must be validated by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Table 2: Representative Suzuki Coupling Conditions

| Component | Example Reagent | Typical Amount | Rationale |

| Aryl Halide | 4-Bromoanisole | 1.0 eq | Electrophilic partner |

| Boronic Acid | This compound | 1.2 eq | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | 2-5 mol% | Facilitates C-C bond formation |

| Base | K₂CO₃ | 2.0 eq | Activates boronic acid for transmetalation |

| Solvent | Dioxane / H₂O (4:1) | - | Solubilizes reactants and base |

| Temperature | 90 °C | - | Provides energy to overcome activation barriers |

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While a specific spectrum for this exact isomer is not readily available in the searched literature, the expected chemical shifts can be predicted based on data from analogous compounds like phenylboronic acid and pyrazole derivatives. [10][11][12] Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |

| B(OH)₂ | ~8.0 - 8.5 | broad singlet | Exchangeable acidic protons. |

| Phenyl-H | ~7.2 - 7.8 | multiplet | Aromatic protons adjacent to electron-withdrawing groups. |

| Pyrazole-H (H5) | ~8.0 - 8.2 | doublet | Proton on carbon adjacent to two N atoms. |

| Pyrazole-H (H3) | ~7.6 - 7.8 | doublet | Proton on carbon adjacent to one N atom. |

| Pyrazole-H (H4) | ~6.4 - 6.6 | triplet | Proton on carbon between two CH groups. |

Note: Actual chemical shifts can vary based on solvent and concentration. ¹¹B NMR spectroscopy is also a valuable technique, with boronic acids typically showing a broad signal in the range of δ 28-34 ppm. [13]

Role in Drug Discovery and Medicinal Chemistry

The fusion of the pyrazole and boronic acid motifs makes this reagent a powerful tool for generating novel chemical entities with therapeutic potential. [14]Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue. [15]The renowned anticancer drug Bortezomib (Velcade®) is a prime example of a boronic acid-based therapeutic. [4] By using this compound in Suzuki couplings, medicinal chemists can readily introduce the pyrazolylphenyl fragment into larger molecules. This fragment can impart desirable properties such as improved metabolic stability, enhanced target binding through hydrogen bonding (via pyrazole nitrogens), and tailored lipophilicity, which are all critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. [6]The broad pharmacological profile of pyrazolone-containing compounds suggests that derivatives of this boronic acid could be explored for a range of activities, including antimicrobial, antitumor, and anti-inflammatory applications. [2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that empowers innovation in drug discovery and materials science. Its unique molecular architecture provides a direct route to complex heterocyclic compounds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, characterization, and reaction mechanisms, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the creation of novel and impactful molecules.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information. Retrieved from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Retrieved from [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(19), 6537. Available at: [Link]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ResearchGate. (n.d.). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]

-

The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Wang, JL., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111883. Available at: [Link]

-

PubChem. (n.d.). (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

-

RJPT. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]

Sources

- 1. 628692-18-2|this compound|BLD Pharm [bldpharm.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]

- 11. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol | MDPI [mdpi.com]

- 13. raineslab.com [raineslab.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-(1H-Pyrazol-1-yl)phenyl)boronic Acid

Foreword: The Strategic Importance of (2-(1H-Pyrazol-1-yl)phenyl)boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of specific structural motifs can profoundly influence the bioactivity, selectivity, and physicochemical properties of novel molecular entities. Among these, the pyrazole nucleus is a well-established pharmacophore present in a multitude of approved therapeutics.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. When coupled with the synthetic versatility of the boronic acid functional group, a powerful building block emerges: this compound. This molecule is not merely a synthetic intermediate; it is a key enabler for the construction of complex, polycyclic systems through robust cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[2] Its utility is particularly pronounced in the development of targeted therapies where precise spatial orientation of pharmacophoric elements is paramount. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic disconnection of the target molecule, this compound, reveals two principal bond formations that can be strategically exploited for its synthesis: the Carbon-Nitrogen (C-N) bond of the pyrazole ring and the Carbon-Boron (C-B) bond of the boronic acid.

Figure 1: Retrosynthetic analysis of this compound.

This analysis logically leads to the exploration of two primary, and highly effective, synthetic methodologies:

-

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction forms the C-N bond between a nitrogen-containing heterocycle (pyrazole) and an arylboronic acid.[3] This approach is often favored for its operational simplicity and mild reaction conditions.[4]

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that would form the C-B bond by reacting a pre-formed 1-(2-halophenyl)-1H-pyrazole with a diboron reagent.[2][5]

This guide will focus on the Chan-Lam coupling as the more direct and commonly employed route for this specific target molecule, while also acknowledging the viability of the Suzuki-Miyaura approach.

II. The Chan-Lam Coupling Route: A Mechanistic and Practical Overview

The Chan-Lam coupling reaction is a powerful tool for the N-arylation of a wide range of nitrogen-containing heterocycles, including pyrazoles.[6][7][8] The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and can often be performed under aerobic conditions at room temperature.[4]

A. The Catalytic Cycle: A Step-by-Step Mechanistic Insight

The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific substrates and conditions employed. However, a generally accepted catalytic cycle involves the following key steps:

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 7. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic data for (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in contemporary chemical research, particularly within medicinal chemistry and materials science. As a derivative of phenylboronic acid, it is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the precise formation of carbon-carbon bonds.[1][2] The incorporation of the pyrazole moiety, a nitrogen-containing heterocycle, introduces a valuable pharmacophore known to modulate the pharmacokinetic and target-binding properties of bioactive molecules.[3]

This guide offers a detailed exploration of the spectroscopic profile of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a causal analysis of the spectroscopic features, grounding the interpretation in the fundamental principles of molecular structure and quantum mechanics. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently replicate and verify these findings.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the pyrazole ring at the ortho-position relative to the boronic acid group creates a distinct electronic and steric environment that is directly reflected in its spectroscopic output. Understanding this structure is paramount to interpreting the data that follows.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. The ortho-substitution pattern results in a complex, yet interpretable, set of signals for the phenyl protons, while the pyrazole protons appear as distinct, well-resolved signals.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | s (broad) | - | B(OH)₂ |

| ~8.15 | d | ~2.0 | H-3' (Pyrazole) |

| ~7.75 | d | ~1.5 | H-5' (Pyrazole) |

| ~7.60 - 7.50 | m | - | H-3, H-6 (Phenyl) |

| ~7.45 - 7.35 | m | - | H-4, H-5 (Phenyl) |

| ~6.50 | t | ~2.0 | H-4' (Pyrazole) |

Interpretation and Causality:

-

B(OH)₂ Protons (~8.20 ppm): The acidic protons of the boronic acid typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic validation test for exchangeable protons.

-

Pyrazole Protons (H-3', H-5', H-4'): The three protons on the pyrazole ring form a characteristic three-spin system.

-

H-3' (~8.15 ppm): This proton is adjacent to the electronegative nitrogen atom (N2') and is thus deshielded, appearing furthest downfield. It shows a small doublet coupling to H-4'.

-

H-5' (~7.75 ppm): This proton is adjacent to the point of attachment to the phenyl ring (N1') and is also deshielded. It appears as a doublet due to coupling with H-4'.

-

H-4' (~6.50 ppm): This proton is situated between two carbons and is the most shielded of the pyrazole protons. It appears as a triplet (or more accurately, a doublet of doublets that looks like a triplet if J₃'₄' ≈ J₅'₄') due to coupling with both H-3' and H-5'.

-

-

Phenyl Protons (~7.60 - 7.35 ppm): The four protons on the substituted phenyl ring create a complex multiplet pattern. Due to the ortho-substitution, none of the protons are chemically equivalent, leading to overlapping signals that are often difficult to assign without advanced 2D NMR experiments (like COSY and NOESY). The proximity to the electron-withdrawing boronic acid and the pyrazole ring shifts this entire region downfield compared to unsubstituted benzene (7.36 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-3' (Pyrazole) |

| ~140.5 | C-1 (Phenyl) |

| ~138.0 | C-2 (Phenyl) |

| ~134.0 | C-6 (Phenyl) |

| ~131.0 | C-4 (Phenyl) |

| ~128.5 | C-5 (Phenyl) |

| ~127.0 | C-3 (Phenyl) |

| ~110.0 | C-5' (Pyrazole) |

| ~107.0 | C-4' (Pyrazole) |

| Not Observed | C-B (ipso-C) |

Interpretation and Causality:

-

Aromatic & Heteroaromatic Carbons: All carbons in the phenyl and pyrazole rings appear in the typical aromatic region (100-150 ppm). Carbons directly attached to nitrogen (C-3', C-5', C-1, C-2) are shifted downfield due to the electronegativity of the nitrogen atoms.

-

Ipso-Carbon (C-B): The carbon atom directly bonded to the boron is often not observed or appears as a very broad, weak signal.[4] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B has a nuclear spin I = 3/2), which significantly shortens the relaxation time of the attached carbon, broadening its signal into the baseline. This is a key diagnostic feature for arylboronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 3: Predicted ESI-MS Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment |

| 188.07 | [M+H]⁺ (Protonated Molecular Ion) |

| 170.06 | [M+H - H₂O]⁺ (Loss of water) |

| 143.07 | [M+H - B(OH)₂]⁺ (Loss of boronic acid) |

| 116.05 | [C₇H₆N]⁺ (Fragment from phenyl cleavage) |

| 68.05 | [C₃H₄N₂]⁺ (Protonated Pyrazole) |

Interpretation and Fragmentation Pathway:

The molecular formula C₉H₉BN₂O₂ gives a monoisotopic mass of 187.99 Da. In Electrospray Ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 188. The molecule undergoes characteristic fragmentation events.

Caption: Proposed ESI-MS fragmentation pathway.

-

Loss of Water: A common initial fragmentation for boronic acids is the loss of a water molecule (18 Da) from the B(OH)₂ group to form a boroxine-like species, resulting in a peak at m/z 170.

-

Cleavage of the C-B Bond: The most significant fragmentation is often the cleavage of the carbon-boron bond, leading to the loss of the B(OH)₂ radical (45 Da), generating a major fragment ion at m/z 143. This ion corresponds to the 1-phenylpyrazole cation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Table 4: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H Stretch (Boronic Acid) | Broad, Strong |

| 3150 - 3000 | Aromatic C-H Stretch | Medium |

| 1610 - 1580 | C=C Aromatic Ring Stretch | Medium |

| 1550 - 1500 | C=N Pyrazole Ring Stretch | Medium |

| 1380 - 1320 | B-O Stretch | Strong |

| ~750 | C-H Out-of-plane bend (ortho-disubstituted) | Strong |

Interpretation and Causality:

-

O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a very broad and strong absorption in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid functional group.[5][6] Its breadth is a direct result of intermolecular hydrogen bonding in the solid state.

-

B-O Stretch (1380-1320 cm⁻¹): A strong, sharp absorption corresponding to the boron-oxygen single bond stretch is a key diagnostic peak for boronic acids.[7]

-

Aromatic Vibrations: The spectrum will show several medium-intensity peaks for C=C and C=N stretching within the phenyl and pyrazole rings. A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for 1,2-(ortho)-disubstituted benzene rings, providing confirmatory evidence for the substitution pattern.

Experimental Protocols: A Self-Validating Approach

The integrity of spectroscopic data is underpinned by meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data.

Synthesis Overview: Suzuki-Miyaura Coupling

A reliable method for preparing the title compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.[2]

-

Reactants: 2-Bromophenylboronic acid and 1H-pyrazole.

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).

-

Base and Solvent: A suitable base (e.g., K₃PO₄) in an organic solvent (e.g., toluene/water mixture).

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The product is extracted, and the crude material is purified, typically by column chromatography or recrystallization, to yield the final white to off-white solid product.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and ability to observe the acidic B(OH)₂ protons). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of ~12 ppm, centered around 6 ppm, is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe the weak C-B signal.

Mass Spectrometry (ESI-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for high resolution).

-

Analysis: Infuse the sample solution directly or via LC injection into the ESI source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For positive mode, typical source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Infrared (FT-IR) Spectroscopy Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment. Collect a background spectrum of the empty accessory first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).

- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).

- ChemicalBook. (n.d.). 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) ¹H NMR.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) ¹³C NMR spectrum.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) ¹H NMR spectrum.

- Chem-Impex. (n.d.). 4-Pyrazol-1-yl-phenylboronic acid.

- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.).

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004).

- PubChem. (n.d.). Phenylboronic Acid.

- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.).

- Yildirim, S., Akyildiz, H., & Çetinkaya, Z. (2022). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.

- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST WebBook.

- Chidella, K., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Scirp.org.

- Sigma-Aldrich. (n.d.). [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid.

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

- J&K Scientific. (n.d.). [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid.

- PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. rsc.org [rsc.org]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emergence of Pyrazole-Containing Boronic Acids: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic fusion of privileged scaffolds to create novel molecular architectures is paramount for the discovery of next-generation therapeutics. This guide provides an in-depth technical exploration of a particularly compelling class of compounds: pyrazole-containing boronic acids. We will dissect the rationale behind their design, detail robust synthetic methodologies, elucidate key characterization techniques, and explore their burgeoning applications as potent and selective enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery programs.

Introduction: The Strategic Union of Pyrazole and Boronic Acid

The power of pyrazole-containing boronic acids lies in the synergistic combination of two independently validated pharmacophores.

-

The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its favorable pharmacokinetic properties, metabolic stability, and its ability to act as a versatile scaffold for establishing critical interactions with biological targets.[3][4][5] The two adjacent nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling precise orientation within an enzyme's active site.

-

The Boronic Acid Warhead: Boronic acids and their esters (most commonly pinacol esters for stability) are not merely synthetic handles; they are potent, reversible covalent inhibitors of various enzymes, particularly serine proteases and kinases.[6][7] The boron atom's empty p-orbital allows it to accept a lone pair from a nucleophilic residue (like the hydroxyl group of serine or threonine) in an enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[8] This mechanism underlies the success of blockbuster drugs like the proteasome inhibitor Bortezomib.[7][9]

The combination of these two moieties yields a molecule with a "guidance system" (the pyrazole scaffold) and a "warhead" (the boronic acid), capable of high-affinity, selective, and reversible inhibition of key pathological enzymes.[2]

Synthetic Strategies: Forging the Pyrazole-Boron Bond

The creation of pyrazole-containing boronic acids can be approached from several angles. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. For stability and ease of handling, these compounds are almost universally prepared and isolated as their pinacol ester derivatives.

Method 1: Palladium-Catalyzed Miyaura Borylation of Halopyrazoles (Preferred Method)

This is the most common and robust method for synthesizing pyrazolyl boronate esters.[10][11] It involves a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole (iodo- or bromo-substituted) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][11]

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, often with a phosphine ligand, is essential. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a workhorse for this transformation due to its high efficiency and stability.[1] Buchwald-type ligands like XPhos can also be highly effective, sometimes allowing for lower catalyst loading.[12]

-

Base: A weak base is crucial. Potassium acetate (KOAc) is the standard choice.[11][13] Strong bases are avoided as they can promote a subsequent, undesired Suzuki coupling between the newly formed boronate ester and unreacted halopyrazole.[13] Recent optimizations have shown that lipophilic carboxylate bases, like potassium 2-ethylhexanoate, can accelerate the reaction and allow for milder conditions.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or isopropanol are typically used to ensure solubility of the reagents and compatibility with the palladium catalyst.[1]

-

Protecting Groups: For N-unsubstituted pyrazoles, a protecting group like the Boc group is often necessary to prevent side reactions. This group can be removed thermally after the borylation is complete.[1]

Detailed Experimental Protocol: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1]

Diagrammatic Workflow:

Caption: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.0-1.2 eq), potassium acetate (1.5-2.0 eq), and PdCl₂(dppf) (0.01-0.03 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous isopropanol via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halopyrazole is consumed.

-

Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent (e.g., ethyl acetate).

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazole boronic acid pinacol ester.

Method 2: Lithiation-Borylation of Substituted Pyrazoles

An alternative strategy involves the deprotonation of a pyrazole ring using a strong organolithium base (like n-butyllithium or hexyllithium) at low temperature, followed by quenching the resulting lithiated species with a boron electrophile, such as triisopropyl borate or isopropoxyboronic acid pinacol ester.[14][15]

Causality Behind Experimental Choices:

-

Directed Lithiation: This method's regioselectivity is controlled by the most acidic proton on the pyrazole ring or by directing groups. For instance, N-alkylation can direct lithiation to the C5 position.[15]

-

Low Temperature: The reaction must be carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[14]

-

Electrophilic Trap: Trialkyl borates are used to "trap" the transient carbanion, forming a boronate complex which, upon acidic workup and subsequent esterification with pinacol, yields the desired product.

Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized pyrazole-containing boronic acids. A multi-technique approach is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the primary tool for structural confirmation. Key expected signals include:

-

Pyrazole Protons: Aromatic protons on the pyrazole ring typically appear as singlets or doublets in the δ 7.5-8.5 ppm region.[1]

-

Pinacol Methyls: A characteristic, sharp singlet integrating to 12 protons is observed around δ 1.3 ppm, confirming the presence of the pinacol ester.[1][3]

-

N-H Proton: If the pyrazole nitrogen is unsubstituted, a broad singlet may be observed at a variable chemical shift (δ 5.5-13 ppm), which can be confirmed by D₂O exchange.[1]

-

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atom attached to the boron (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This technique is highly informative for boronic acids.[16][17] It provides direct evidence of the boron environment. A signal around δ 20-35 ppm is characteristic of a trigonal planar (sp²) boronate ester.[16][17] Upon interaction with diols or nucleophiles (like in an enzyme active site), this signal will shift upfield to δ 5-15 ppm , indicating the formation of a tetrahedral (sp³) boronate species.[16]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should match the calculated exact mass of the molecule, typically as the protonated species [M+H]⁺.

Characterization Data Summary (Example)

| Compound Name | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | HRMS [M+H]⁺ |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 7.91 (s, 2H, Pz-H), 1.33 (s, 12H, Pinacol-CH₃)[1][3] | ~30 | Calculated: 195.1152, Found: 195.1150 |

| 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 7.3-7.8 (m, 6H, Ar-H & Pz-H), 1.35 (s, 12H, Pinacol-CH₃) | ~31 | Calculated: 271.1618, Found: 271.1615 |

Applications in Drug Discovery: Targeting Pathological Enzymes

The true value of pyrazole-containing boronic acids is realized in their application as enzyme inhibitors.[7][9] The pyrazole scaffold can be decorated with various substituents to achieve selectivity for a specific enzyme, while the boronic acid provides the inhibitory action.

Case Study: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[18][19] The pyrazole scaffold is a "privileged structure" for kinase inhibition, found in numerous approved drugs like Ruxolitinib and Crizotinib.[19] Novel pyrazole-boronic acids have been designed to target specific kinases implicated in cancer progression.

Mechanism of Kinase Inhibition:

Caption: Pyrazole-boronic acid binding in a kinase active site.

For example, novel pyrazole analogues have been investigated as inhibitors of Aurora Kinase A, a key regulator of cell division that is often overexpressed in tumors.[20] The pyrazole core can form hydrogen bonds with the kinase hinge region, while other substituents occupy the ATP-binding pocket. The boronic acid moiety then forms a reversible covalent bond with a key serine or threonine residue in the catalytic loop, effectively shutting down kinase activity.

Representative Biological Data:

| Target Kinase | Pyrazole-Boronic Acid Analogue | IC₅₀ (nM) |

| Aurora Kinase A | Analogue P-6[20] | 110 |

| EGFR | Analogue 6[18] | >94% inhibition @ 100µM |

| PDGFRβ | Analogue 6[18] | >95% inhibition @ 100µM |

Other Enzymatic Targets

The utility of this scaffold extends beyond kinases. Recent research has explored pyrazole-boronic acids as inhibitors for:

-

β-Lactamases: To combat antibiotic resistance by protecting β-lactam antibiotics from degradation.[21]

-

Ubiquitin-Specific Proteases (USPs): Targeting enzymes like USP7, which are involved in cancer cell survival pathways.

-

Serine Proteases: Such as Prostate-Specific Antigen (PSA), where inhibition could impact tumor progression.

Protocol: General In-Vitro Enzyme Inhibition Assay

This protocol provides a template for assessing the inhibitory potential of newly synthesized compounds against a target enzyme.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrazole-boronic acid inhibitor in DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with any necessary cofactors or additives).[22]

-

Prepare a solution of the target enzyme in assay buffer.

-

Prepare a solution of the enzyme's substrate (often a fluorogenic or chromogenic peptide) in assay buffer.

-

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of the inhibitor stock solution to the test wells. Add DMSO alone to control wells (for 0% and 100% activity).

-

Pre-incubation: Add the enzyme solution to all wells except the "no enzyme" control. Pre-incubate the plate at a set temperature (e.g., 37 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[22]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Immediately begin reading the plate on a plate reader (fluorescence or absorbance) in kinetic mode for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the progress curve) for each well.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal, variable slope) to determine the IC₅₀ value.

-

Conclusion and Future Outlook

Pyrazole-containing boronic acids represent a highly promising and synthetically accessible class of compounds for drug discovery. The convergence of a privileged heterocyclic scaffold with a versatile covalent-reversible warhead provides a powerful platform for developing potent and selective enzyme inhibitors. The robust synthetic methodologies, particularly the Miyaura borylation, allow for the rapid generation of diverse chemical libraries. As our understanding of the structural biology of pathological enzymes continues to grow, the rational design of novel pyrazole-boronic acid inhibitors targeting kinases, proteases, and other enzyme classes will undoubtedly yield new therapeutic candidates for a wide range of diseases, from cancer to infectious diseases.

References

- Title: Synthesis method of pyrazole-4-boronic acid pinacol ester Source: Google Patents URL

- Title: CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester Source: Google Patents URL

- Title: Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester Source: Google Patents URL

-

Title: Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids Source: ResearchGate URL: [Link]

-

Title: Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information Source: Amazon Web Services URL: [Link]

-

Title: Miyaura borylation Source: Wikipedia URL: [Link]

-

Title: One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium URL: [Link]

-

Title: The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: PubMed Central URL: [Link]

-

Title: Miyaura Borylation Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthetic strategies of pyrazole‐directing C−H activation. Source: ResearchGate URL: [Link]

-

Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL: [Link]

-

Title: A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation Source: ResearchGate URL: [Link]

-

Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: PubMed Central URL: [Link]

-

Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: J. Org. Chem. 2021, 86, 103 109 (Miyaura Borylation Conditions Douces) Source: Scribd URL: [Link]

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Samara Journal of Science URL: [Link]

-

Title: Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies Source: ResearchGate URL: [Link]

-

Title: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Source: Taylor & Francis Online URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL: [Link]

-

Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

-

Title: Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid Source: PubMed URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: American Chemical Society Publications URL: [Link]

-

Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

-

Title: Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids Source: Royal Society of Chemistry URL: [Link]

-

Title: 17O NMR studies of boronic acids and their derivatives Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Ubiquitin-Specific Protease 7 with Novel 5-Amino-Pyrazole Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. medium.com [medium.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic versatility, and ability to engage in various biological interactions have cemented its role in the development of a wide array of therapeutic agents. From the blockbuster anti-inflammatory drug Celecoxib to a multitude of kinase inhibitors transforming oncology, pyrazole derivatives are integral to modern drug discovery pipelines. This technical guide provides an in-depth exploration of the pyrazole core, from its fundamental properties and synthesis to its structure-activity relationships and diverse therapeutic applications. It is designed for researchers and drug development professionals, offering not just established knowledge but also insights into the causality behind experimental choices and future directions in the field.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The enduring success of the pyrazole motif stems from its distinctive structural and electronic characteristics, which medicinal chemists can expertly manipulate to achieve desired pharmacological profiles.

Fundamental Characteristics of the Pyrazole Heterocycle

The pyrazole ring is an aromatic system with 6 π-electrons delocalized across the five atoms. This aromaticity confers significant stability. The two adjacent nitrogen atoms create a unique electronic environment: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor. This dual capacity for hydrogen bonding is a critical feature that allows pyrazole derivatives to form strong and specific interactions with biological targets.

A key feature of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers. This phenomenon can influence the molecule's interaction with its target and its physicochemical properties. Consequently, the regioselectivity of synthetic reactions is a crucial consideration for chemists to ensure the desired isomer is produced.

Furthermore, the pyrazole ring is often employed as a bioisostere—a chemical substituent that retains the parent molecule's biological activity while potentially improving its properties. It can replace arenes like benzene to reduce lipophilicity and improve metabolic stability, or act as a non-classical bioisostere for amide groups, offering a more rigid and stable alternative.

Foundational Synthetic Strategies

The construction of the pyrazole ring is well-established, with several classical and modern methods available. The choice of a synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the need for regiocontrol.

-

Knorr Pyrazole Synthesis: This is one of the most fundamental methods, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The reaction is highly versatile and allows for the synthesis of a wide range of substituted pyrazoles.

-

Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazines provides a direct route to pyrazolines, which can then be oxidized to pyrazoles. This method is particularly useful for synthesizing di- and tri-aryl pyrazoles.

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile imine (generated in situ) with an alkyne. It offers excellent control over regioselectivity and is a cornerstone of modern heterocyclic synthesis.

-

Modern Catalyzed Approaches: Recent advancements have introduced more efficient and environmentally friendly methods. These include copper- or iodine-catalyzed oxidative coupling reactions and microwave-assisted synthesis, which often lead to higher yields, shorter reaction times, and improved regioselectivity. The rationale for employing these newer techniques often involves principles of green chemistry and the need for high-throughput synthesis in drug discovery campaigns.

This protocol describes a standard, reliable method for synthesizing 1,3,5-substituted pyrazoles, catalyzed by nano-ZnO for improved efficiency and environmental compatibility. The self-validating nature of this protocol lies in the predictable reaction outcome and the high yields typically achieved, which can be confirmed by standard analytical techniques (NMR, MS, IR).

Objective: To synthesize a 1,3,5-substituted pyrazole derivative via condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Materials:

-

1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 eq)

-

Substituted hydrazine (e.g., Phenylhydrazine) (1.0 eq)

-

Nano-ZnO catalyst (~5 mol%)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq), the substituted hydrazine (1.0 eq), and the nano-ZnO catalyst.

-

Solvent Addition: Add ethanol to the flask until the reactants are fully dissolved. The choice of ethanol is based on its ability to dissolve the reactants and its relatively low boiling point, facilitating easy removal post-reaction.

-

Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours). The use of a catalyst accelerates the condensation and cyclization steps.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The nano-ZnO catalyst can often be recovered by filtration for reuse.

-

Isolation: Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The resulting crude product is often a solid or a viscous oil.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected shifts and fragmentation patterns validate the successful synthesis of the target pyrazole.

Structure-Activity Relationships (SAR) and Computational Design

Optimizing the interaction of a pyrazole derivative with its biological target is the central goal of medicinal chemistry. This is achieved through a deep understanding of its Structure-Activity Relationships (SAR).

Key Principles of Pyrazole SAR

Systematic modification of substituents at each position of the pyrazole ring can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.

-

N1-Substitution: This position is crucial for modulating physical properties like solubility and for establishing key interactions within a binding pocket. Large or lipophilic groups at N1 can enhance binding to hydrophobic pockets, a strategy famously used in many kinase inhibitors.

-

C3- and C5-Substitution: These positions often accommodate groups that dictate the compound's primary interaction with the target (the "pharmacophore"). In many kinase inhibitors, for example, one of these positions is substituted with a group that forms hydrogen bonds with the hinge region of the kinase active site.

-

C4-Substitution: This position is often used for "vectorial" modifications, allowing for the introduction of groups that can interact with solvent-exposed regions of the target or fine-tune the molecule's overall properties without disrupting core binding interactions. In the case of the COX-2 inhibitor Celecoxib, the C4-sulfonamide group is critical for its selectivity over COX-1.

Computational Approaches in Pyrazole Drug Design

Modern drug discovery heavily relies on computational tools to rationalize SAR and guide the design of new compounds. Molecular docking is used to predict how a pyrazole derivative will bind to the three-dimensional structure of a protein target, providing insights into key interactions. This information allows chemists to design modifications that are predicted to enhance binding affinity.

Therapeutic Landscape of Pyrazole Derivatives

The structural versatility of the pyrazole core has led to its incorporation into drugs for a wide range of diseases.

Anti-inflammatory Agents

The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) marked a significant therapeutic advance. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Some pyrazole derivatives, like Celecoxib, show selectivity for inhibiting the COX-2 isoform, which is primarily induced during inflammation, over the COX-1 isoform, which is involved in maintaining the gastric lining. This selectivity reduces the risk of gastrointestinal side effects associated with older, non-selective NSAIDs.

-

Key Examples: Celecoxib, Deracoxib, Phenylbutazone.

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)boronic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This compound is a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure uniquely combines two highly valuable chemical motifs: the pyrazole ring and the phenylboronic acid group. The pyrazole core, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in drug development, appearing in numerous FDA-approved pharmaceuticals for a wide range of conditions, including inflammation and cancer.[1][2] Pyrazole derivatives are known for their diverse pharmacological activities and favorable pharmacokinetic properties.[3][4][5]